REACTION_CXSMILES
|
C([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][CH:9]([OH:13])[SiH](C)C)=[CH:6][CH:5]=1)C=C.[Br:16]Br>C(O)CC1C=CC=CC=1>[Br:16][C:4]1[CH:15]=[CH:14][C:7]([CH2:8][CH2:9][OH:13])=[CH:6][CH:5]=1
|
Name
|
4-allyldimethylsilylphenethyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=CC=C(CC([SiH](C)C)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CC1=CC=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction with the linker (2 Scheme 29)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |